5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Overview
Description
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is an organic compound with the molecular formula C5H4N4O2. It belongs to the class of pyridazinones, which are characterized by a pyridazine ring bearing a ketone group
Mechanism of Action
Target of Action
The primary target of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is the Queuine tRNA-ribosyltransferase . This enzyme is involved in the hypermodification of cognate tRNAs .
Mode of Action
The compound interacts with its target by exchanging the guanine residue with 7-aminomethyl-7-deazaguanine in tRNAs with GU(N) anticodons (tRNA-Asp, -Asn, -His and -Tyr) . After this exchange, a cyclopentendiol moiety is attached to the 7-aminomethyl-7-deazaguanine .
Biochemical Pathways
The affected pathway involves the modification of tRNA molecules. The exchange of guanine with 7-aminomethyl-7-deazaguanine in certain tRNAs leads to the hypermodification of these tRNAs
Result of Action
It is known that the compound’s interaction with queuine trna-ribosyltransferase leads to the modification of certain trnas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the imidazo[4,5-d]pyridazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione include other pyridazinones and imidazopyridazines, such as:
- 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- Various substituted imidazopyridazines
Uniqueness
What sets this compound apart is its specific structure and the unique properties it imparts.
Properties
IUPAC Name |
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKGXTNRIXSKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978745 | |
Record name | 1H-Imidazo[4,5-d]pyridazine-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-09-0 | |
Record name | 6293-09-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-d]pyridazine-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the interaction between 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione derivatives and TGT?
A1: Research indicates that this compound derivatives, specifically 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (BDI), can form complexes with TGT. This interaction has been studied using X-ray crystallography to determine the structural basis of binding. [, ] One study investigated the complex formation between BDI and a mutated form of TGT (TGT E235Q mutant). [] While the specific details of the interaction mechanism require further investigation, these findings suggest that this compound derivatives could be potential inhibitors or modulators of TGT.
Q2: Why is understanding the interaction with TGT significant?
A2: TGT is an enzyme involved in tRNA modification, a crucial process for accurate protein synthesis. [, ] Disruptions in tRNA modification can have significant consequences for cellular function. Therefore, understanding how compounds like this compound derivatives interact with TGT could provide valuable insights into potential therapeutic strategies targeting this enzyme. This knowledge could be relevant for developing new treatments for diseases associated with TGT dysfunction or exploring TGT as a target for antimicrobial or anticancer therapies.
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